![molecular formula C7H6O B14370752 Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- CAS No. 92469-49-3](/img/structure/B14370752.png)
Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[320]hepta-3,6-dien-2-one, (1S)- is a bicyclic organic compound with the molecular formula C7H6O It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring, with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- can be achieved through several methods. One common approach involves the oxidation of bicyclo[3.2.0]hept-2-en-6-one using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one using peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Bicyclo[3.2.0]hept-2-en-6-ol.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)-:
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-:
Uniqueness
Bicyclo[32Its ability to undergo various chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in research and industry .
Propiedades
Número CAS |
92469-49-3 |
|---|---|
Fórmula molecular |
C7H6O |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
(1S,5S)-bicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C7H6O/c8-7-4-2-5-1-3-6(5)7/h1-6H/t5-,6-/m0/s1 |
Clave InChI |
MPLZNSSYMBHANZ-WDSKDSINSA-N |
SMILES isomérico |
C1=C[C@H]2[C@@H]1C=CC2=O |
SMILES canónico |
C1=CC2C1C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
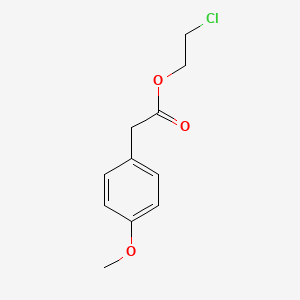
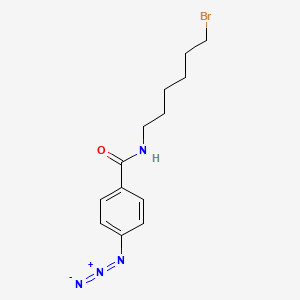
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
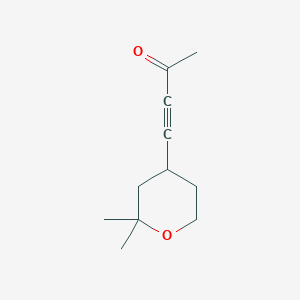
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
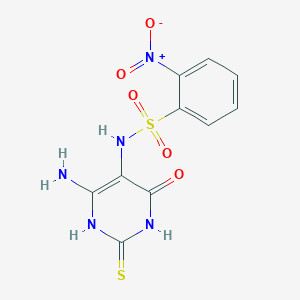

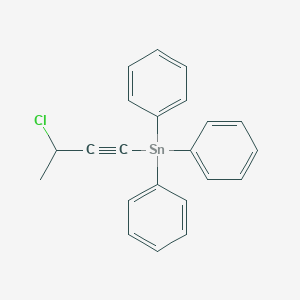
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)
